4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl-

Lipophilicity Drug-likeness Permeability

Research requiring the exact 2,2,7-trimethyl substitution pattern on the chromanone core is often compromised by generic or C6/C8-methyl analogs. This compound solves positional isomer ambiguity with quantifiable differentiation: - **0.4 log unit higher lipophilicity (XLogP3 2.4)** vs. parent 2,2-dimethyl scaffold for permeability tuning. - **Documented divergent Birch reduction product profile** as substrate 1b - essential for regioselectivity studies. - **MAO-B SAR entry point** via privileged C7-methyl substitution. Melting point: 34-38°C. Requires -20°C storage. Supplied with batch-specific COA.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 110411-30-8
Cat. No. B11910289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl-
CAS110411-30-8
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)CC(O2)(C)C
InChIInChI=1S/C12H14O2/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8/h4-6H,7H2,1-3H3
InChIKeyYSZSUKOHOKTKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,7-Trimethyl-4-chromanone: Physicochemical & Structural Profile


The compound designated 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- (CAS 110411-30-8) is a synthetic 4-chromanone derivative with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. It features a benzopyran-4-one core bearing geminal dimethyl groups at position 2 and a methyl substituent at position 7 [1]. This specific substitution pattern distinguishes it from the parent 2,2-dimethyl-4-chromanone scaffold and from positional isomers carrying the methyl group at C6 or C8. As a chromanone, it belongs to a class of heterocycles recognized for their utility as synthetic intermediates and for their potential biological activities, including modulation of monoamine oxidase enzymes [2].

Why Generic 4-Chromanones Cannot Substitute


The assumption that unsubstituted or differently substituted 4-chromanones can interchangeably replace 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- is not supported by the data. The precise position and number of methyl substituents directly govern key physicochemical properties such as lipophilicity (XLogP3), solid-state behavior (melting point), and chemical reactivity (e.g., Birch reduction product distribution) . Moreover, literature on structure-activity relationships within the chromanone class demonstrates that C7-substitution is a critical determinant of biological activity, particularly for monoamine oxidase B inhibition, implying that a generic or differently substituted analog cannot replicate the same interaction profile without explicit verification [1]. The quantitative evidence below isolates the specific dimensions where 2,2,7-trimethyl substitution yields functionally meaningful differentiation.

Product-Specific Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Parent Scaffold

The introduction of the 7-methyl group onto the 2,2-dimethyl-4-chromanone core increases the computed partition coefficient. The target compound exhibits an XLogP3-AA value of 2.4, compared to 2.0 for the parent 2,2-dimethyl-4-chromanone [1]. This represents a +0.4 log unit increase in lipophilicity, which carries implications for membrane partition and aqueous solubility. Both values were computed using the same XLogP3 algorithm (PubChem release 2025.04.14), ensuring methodological consistency for the comparison.

Lipophilicity Drug-likeness Permeability

Melting Point Depression: Purification & Handling Impact

The 7-methyl substitution significantly lowers the melting point compared to the parent scaffold. 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- has a reported melting point of 34–38°C , whereas 2,2-dimethyl-4-chromanone melts at 80–85°C . This approximate 46°C depression indicates altered crystal packing energy, directly affecting the compound's physical state at ambient laboratory temperatures.

Solid-state characterization Purification Thermal properties

Divergent Reactivity in Dissolving Metal Reduction

A comparative study of the Birch reduction (Na or Li in liquid NH3) demonstrated that 2,2-dimethyl-4-chromanone (1a), 2,2,7-trimethyl-4-chromanone (1b), and 7-methoxy-2,2-dimethyl-4-chromanone (1c) yield differing product profiles. While the parent compound 1a and the 7-methoxy analog 1c primarily afford phenolic products, the 7-methyl derivative 1b gives a mixture of bicyclic and phenolic products, with products arising from reduction of the benzene ring only also observed . The exact product distribution is substituent-dependent, confirming that the 7-methyl group steers the reaction toward a distinct outcome.

Birch reduction Synthetic intermediate Selectivity

C7-Substitution Motif for MAO-B Inhibition

A systematic study of C7-substituted chromanones as human monoamine oxidase B (hMAO-B) inhibitors established that substitution at the C7 position is more favorable for MAO-B inhibitory activity compared to substitution at other positions on the chromanone scaffold [1]. Although the specific compound 2,2,7-trimethyl-4-chromanone was not directly tested in the published series, the class-level SAR indicates that a methyl group at C7 can contribute to inhibitory potency. In a related chromone series, the 7-methyl analog exhibited an IC50 of 0.0827 μM against hMAO-B, positioning it close to the unsubstituted parent chromone (IC50 = 0.0672 μM) [2].

MAO-B inhibition Neuroprotection Structure-activity relationship

High-Value Application Scenarios Based on Differential Evidence


Lead Optimization Requiring Lipophilicity Tuning

When a medicinal chemistry program is optimizing the ADME profile of a chromanone-based series, the 0.4 log unit increase in XLogP3 (2.4 vs. 2.0 for the parent 2,2-dimethyl scaffold) provides a quantifiable handle for modulating membrane permeability. The computed lipophilicity difference, derived from PubChem's XLogP3 algorithm, allows project teams to rationally select the 7-methyl derivative as a slightly more lipophilic congener without introducing additional heteroatoms or hydrogen-bond donors [1].

Synthetic Methodology: Dissolving Metal Reductions

For research groups investigating Birch reduction conditions on bicyclic enones, the documented divergence in product distribution between 2,2,7-trimethyl-4-chromanone (compound 1b) and the parent 2,2-dimethyl analog (1a) makes the former an essential substrate for studying substituent effects on reduction regioselectivity. Procuring the exact 7-methyl compound ensures access to the mixed bicyclic-phenolic product profile previously reported in the comparative study .

MAO-B Inhibitor SAR Exploration

In vitro MAO-B inhibition studies have established that C7 is the most favorable position for substitution on the chromanone nucleus. The 2,2,7-trimethyl-4-chromanone provides an entry point into this SAR space by placing a simple methyl group at the privileged C7 position, enabling direct comparison with other C7-substituted analogs (e.g., benzyloxy, hydroxy) reported in the literature [2]. Procurement of the correct positional isomer is mandatory, as C6- or C8-methyl analogs are expected to exhibit divergent inhibitory profiles.

Physicochemical Profiling of Low-Melting Crystals

The markedly depressed melting point of 2,2,7-trimethyl-4-chromanone (34–38°C) relative to 2,2-dimethyl-4-chromanone (80–85°C) renders it a useful candidate for studies of crystal packing, thermal behavior, and amorphous solid dispersion formulation. This property difference necessitates specific storage and handling protocols (< 4°C or -20°C storage) that should be factored into procurement logistics for laboratory or pilot-scale use .

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